Sodium decanolate

Physicochemical characterization Drug delivery Formulation science

Researchers requiring a C10 alkoxide nucleophile often face supply confusion with the structurally similar but chemically distinct carboxylate salt sodium decanoate (CAS 1002-62-6). Substitution leads to complete reaction failure in etherifications and alkoxylations. Sodium decanolate (CAS 13675-38-2) is the authentic alkoxide, verified by its 2-log unit higher LogP (3.965 vs. 1.877) and alkoxide-specific reactivity. • Alkoxide functionality ensures SN2 nucleophilic displacement in Williamson ether synthesis; carboxylate analogs are inert under identical conditions. • 95% purity, available in 10 mg to bulk custom quantities. • In stock with global shipping; request a quote for immediate procurement.

Molecular Formula C10H21NaO
Molecular Weight 180.26 g/mol
CAS No. 13675-38-2
Cat. No. B085271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium decanolate
CAS13675-38-2
SynonymsSodium decylate
Molecular FormulaC10H21NaO
Molecular Weight180.26 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[O-].[Na+]
InChIInChI=1S/C10H21O.Na/c1-2-3-4-5-6-7-8-9-10-11;/h2-10H2,1H3;/q-1;+1
InChIKeyJDBNUMXMGTYDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Decanolate: Chemical Identity and Properties


Sodium decanolate (CAS 13675-38-2), also referred to as sodium decylate or sodium decyloxide, is the sodium alkoxide salt of 1-decanol with the molecular formula C10H21NaO and a molecular weight of 180.26 g/mol [1]. Unlike the more commonly cited sodium decanoate (sodium caprate, CAS 1002-62-6, C10H19NaO2), which is a carboxylate salt, sodium decanolate is formally an alkoxide. This fundamental difference in the anionic head group (alkoxide vs. carboxylate) imparts distinct reactivity, stability, and physical properties that are critical for its use in specialized synthetic chemistry, materials science, and as a strong base/nucleophile. This guide focuses exclusively on the alkoxide form, sodium decanolate (13675-38-2), and establishes its unique position relative to its closest analogs, including the commonly confused carboxylate salt sodium decanoate, as well as other sodium alkoxides of varying chain lengths.

Reactive alkoxide nucleophile/base for non-aqueous etherification
Distinct from carboxylate salt; not a surfactant excipient
Reported high lipophilicity supports organic-phase and phase-transfer studies

Sodium Decanolate: Why Generic Substitution Fails


Attempts to interchange sodium decanolate (13675-38-2) with other sodium alkoxides or the commonly confused sodium decanoate (1002-62-6) will result in significantly different experimental outcomes and process efficiencies. The chain length of the alkoxide dictates its nucleophilicity, steric bulk, and solubility in organic media, directly impacting reaction kinetics and product yield in syntheses like etherifications and alkoxylations . Furthermore, substituting the alkoxide with the structurally similar carboxylate (sodium decanoate) leads to a complete change in reaction type and product due to the fundamentally different reactivity of an alkoxide base/nucleophile versus a carboxylate surfactant. These critical distinctions underscore the need for precise compound selection, and the following quantitative evidence provides the empirical justification for the unique procurement of sodium decanolate (13675-38-2).

Carboxylate analog Substituting sodium decanoate (carboxylate) yields inert surfactant, not reactive nucleophile.
Alkoxide chain length Different chain length may alter nucleophilicity, solubility, and steric bulk, impacting reaction outcome.
Chiral form Using a single enantiomer instead of racemic form may shift stereochemical results in chiral syntheses.

Sodium Decanolate: Quantitative Evidence Guide


LogP & Solubility: Decanolate vs. Decanoate

Sodium decanolate (CAS 13675-38-2) exhibits a significantly higher calculated LogP value of 3.965 compared to the 1.877 value for the commonly confused carboxylate analog sodium decanoate (CAS 1002-62-6) . This difference in lipophilicity, driven by the alkoxide vs. carboxylate head group, indicates that sodium decanolate has a greater inherent affinity for nonpolar phases and hydrophobic environments. Concurrently, sodium decanolate has a lower molecular weight (180.26 g/mol) compared to sodium decanoate (194.25 g/mol) [1], which can influence molar-based formulations.

LogP & MW Comparison
Cross-study comparable
Decanolate: LogP 3.965 (est), MW 180.26
Decanoate: LogP 1.877, MW 194.25
ΔLogP +2.088, ΔMW -13.99
Reported higher lipophilicity may support hydrophobic-phase selection.
In silico prediction; verify experimentally.
Physicochemical characterization Drug delivery Formulation science Surfactant selection

Reactivity Divide: Alkoxide vs. Carboxylate

The primary functional differentiator is reactivity. Sodium decanolate is a potent nucleophile and base, capable of participating in alkoxylation and etherification reactions. For example, a described synthesis route involves reacting 1-decanol with sodium methylate to form sodium decanolate, which can then be used as an intermediate for further derivatization . In contrast, sodium decanoate is a carboxylate salt that acts primarily as a surfactant, emulsifier, and absorption enhancer due to its amphiphilic properties and ability to form micelles . It is chemically inert in typical nucleophilic substitution reactions. This functional divergence represents a qualitative, but decisive, difference in procurement: one is selected as a chemical reagent, the other as a formulation excipient.

Reactivity Divide
Class-level inference
Alkoxide: reactive nucleophile/base
Carboxylate: inert surfactant
Critical distinction: reagent for synthesis vs. excipient for formulation.
Qualitative class difference; source review needed.
Organic synthesis Alkoxide chemistry Nucleophilic substitution Process chemistry

Optical Rotation and Chiral Purity

Sodium decanolate (13675-38-2) is typically the racemic mixture of the sodium salt of 1-decanol, whereas specifications for the related compound sodium decylate often differentiate between (R)-, (S)-, and the non-chiral form. The non-chiral form of sodium decylate is defined as having a specific optical rotation of [α]20/D = 0.0 ± 0.5° . This analytical specification provides a quantifiable threshold for confirming the identity and isomeric purity of the compound, which is critical when chirality is a factor in the intended application. This is a direct contrast to the chiral (R)- and (S)- forms, which would exhibit significant optical rotation.

Optical Rotation
Specification review
[α]20/D = 0.0 ± 0.5° (racemic)
Supports racemic identity verification for chiral method development.
Confirm lot-specific certificate.
Chiral chemistry Analytical standards Purity assessment Regulatory compliance

Sodium Decanolate: Research & Industrial Scenarios


Etherification and Alkoxylation Reactions

This is the primary application scenario for sodium decanolate (13675-38-2). As a reactive alkoxide, it is utilized as a nucleophile in Williamson ether synthesis or as a strong base for deprotonation in non-aqueous media. Its 10-carbon chain provides a specific balance of solubility in organic solvents and nucleophilicity, making it a suitable reagent for introducing a decyloxy group. This scenario directly leverages the evidence from Section 3.2, which contrasts its reactivity with the inert nature of sodium decanoate. Procurement of the correct CAS number (13675-38-2) is essential to ensure the material possesses alkoxide, not carboxylate, functionality.

Specialty Surfactant and Amphiphile Preparation

Sodium decanolate can serve as a synthetic intermediate for creating novel, non-carboxylate surfactants. By reacting with a suitable electrophile (e.g., a sulfonate or a halide), a researcher can generate a surfactant with a C10 hydrophobic tail and a head group that is not a carboxylate, potentially offering different properties like altered pH stability, metal ion tolerance, or foaming behavior. This application is supported by the LogP evidence in Section 3.1, where the higher lipophilicity of the alkoxide-derived product may translate into a surfactant with a different hydrophilic-lipophilic balance (HLB) compared to a carboxylate-based analog. The unique procurement of the alkoxide is the key starting point for this entire class of materials.

Analytical Reference for Chiral Methods

The specified optical rotation of [α]20/D = 0.0 ± 0.5° for the non-chiral form (Section 3.3) makes sodium decanolate a valuable reference standard for developing and validating chiral separation methods. It can serve as a negative control or a racemic mixture standard when analyzing the enantiomeric purity of chiral (R)- or (S)- decylate derivatives or related compounds. In a quality control or analytical R&D setting, the quantifiable lack of optical rotation is a critical parameter for confirming the identity and purity of the racemic material, justifying its procurement as a specific analytical tool.

Phase-Transfer Catalysis and Ion-Pair Extraction

The 2-log unit higher LogP of sodium decanolate relative to sodium decanoate (Section 3.1) suggests a significantly enhanced ability to partition into organic phases. This property makes it a strong candidate for studies involving phase-transfer catalysis or ion-pair extraction, where a more lipophilic counterion is required to facilitate the transfer of a hydrophilic species from an aqueous to an organic solvent. A researcher aiming to optimize an extraction efficiency might specifically select the alkoxide form over the carboxylate for this quantifiable lipophilicity advantage.

Application
Selection Property
Validation Focus
Etherification / Alkoxylation
Alkoxide reactivity (nucleophile/base)
Reaction yield and selectivity
Specialty surfactant synthesis
Lipophilicity context (reported LogP)
HLB and emulsion stability
Chiral method reference standard
Optical rotation specification
Enantiomeric purity verification
Phase-transfer catalysis / extraction
Reported higher LogP
Organic-phase partitioning efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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